molecular formula C11H9N3O2 B1322159 3-(Pyrimidin-4-yl)benzoic acid CAS No. 856905-14-1

3-(Pyrimidin-4-yl)benzoic acid

Cat. No.: B1322159
CAS No.: 856905-14-1
M. Wt: 215.21 g/mol
InChI Key: OIWCBHPUJKYCJQ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A new approach to the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are structurally similar to 3-(pyrimidin-4-yl)benzoic acid, has been developed. This involves ring contraction and intramolecular condensation, offering a pathway for the formation of complex pyrimidine-containing systems (Hordiyenko et al., 2020).
  • Research on the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which involve pyrimidine analogs, highlights the versatility and chemical adaptability of pyrimidine structures in synthesizing new compounds (Quiroga et al., 2007).
  • A study on the synthesis of 5-methyl-2(pyrimidin-2-yl)benzoic acid, another structurally related compound, showcases the potential for developing synthetic methods with advantages such as short pathways and high yield, relevant for the synthesis of compounds like this compound (Liu et al., 2020).

Biological Applications and Potential

  • Research on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds, involving pyrimidine structures, shows their use as antitumor agents, demonstrating the potential biomedical applications of pyrimidine derivatives (Gangjee et al., 2005).

Material Science and Sensory Applications

  • The study of luminescence, magnetism, and structures of lanthanide coordination complexes with pyridinyl benzoic acid derivatives suggests the potential of pyrimidine-containing compounds in sensory applications and materials science (Hou et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Result of Action

Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isocitrate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses can result in cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to participate in the pyrimidine synthesis pathway, influencing the production of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, it has been observed that the compound can be transported into cells via specific membrane transporters, leading to its accumulation in certain organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Pyrimidin-4-yl)benzoic acid involves the reaction of 4-cyanopyrimidine with benzene-1,3-dicarboxylic acid in the presence of a suitable catalyst to yield the desired product.", "Starting Materials": [ "4-cyanopyrimidine", "benzene-1,3-dicarboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-cyanopyrimidine (1.0 equiv) and benzene-1,3-dicarboxylic acid (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature such as 100-120°C for several hours.", "Step 4: Cool the reaction mixture and add a suitable acid such as hydrochloric acid to precipitate the product.", "Step 5: Filter the product and wash it with a suitable solvent such as water or ethanol.", "Step 6: Dry the product under vacuum to obtain 3-(Pyrimidin-4-yl)benzoic acid." ] }

CAS No.

856905-14-1

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

OIWCBHPUJKYCJQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N

Origin of Product

United States

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